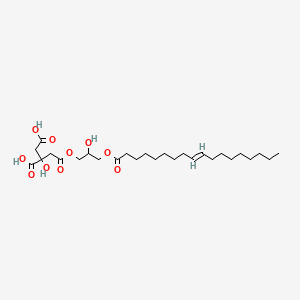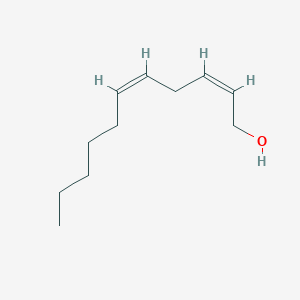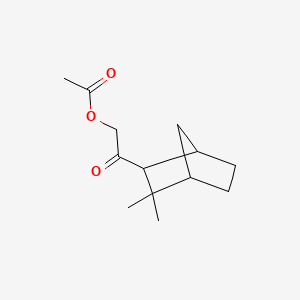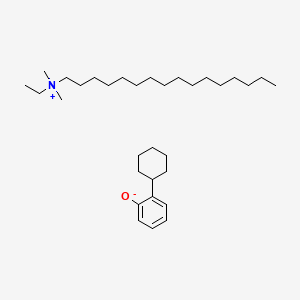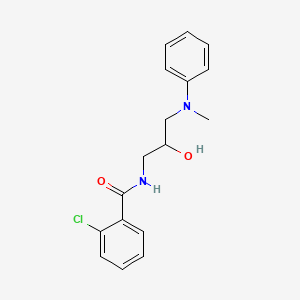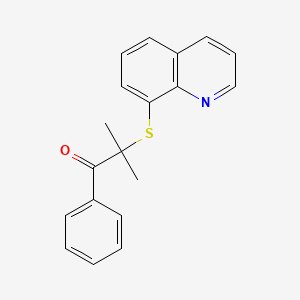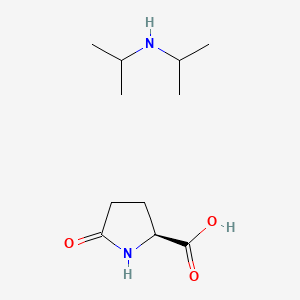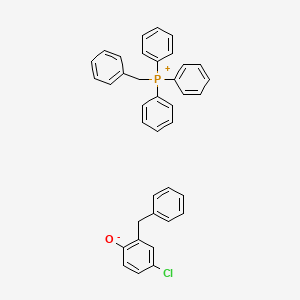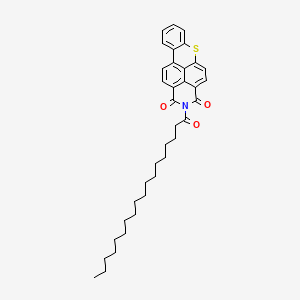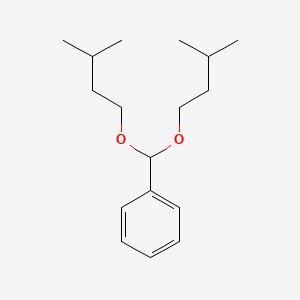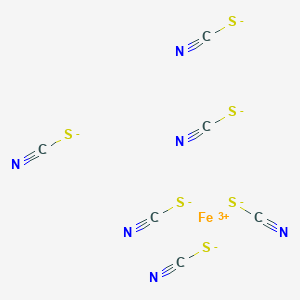
2-Aminoethanol;morpholine;nonanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) is a complex compound formed by the combination of nonanedioic acid, 2-aminoethanol, and morpholine in a 1:1:1 ratio. Nonanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the formula C9H16O4. 2-aminoethanol, also known as ethanolamine, is an organic chemical compound with the formula C2H7NO. Morpholine is a heterocyclic amine with the formula C4H9NO. The combination of these three compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) typically involves the reaction of nonanedioic acid with 2-aminoethanol and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like ethanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) may involve large-scale reactors and continuous flow processes. The reactants are fed into the reactor in precise proportions, and the reaction conditions are carefully monitored and controlled to ensure consistent product quality. The product is then isolated and purified using industrial-scale separation techniques such as distillation, filtration, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield higher oxidation state products such as carboxylic acids, while reduction may yield lower oxidation state products such as alcohols. Substitution reactions may yield a variety of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between different biomolecules and to study enzyme kinetics.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of skin conditions such as acne.
Industry: It is used in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) can be compared with other similar compounds, such as:
Nonanedioic acid, compd. with 2-aminoethanol (12): This compound has a different ratio of 2-aminoethanol to nonanedioic acid, resulting in different chemical properties and applications.
Nonanedioic acid, compd. with morpholine (11): This compound lacks the 2-aminoethanol component, leading to different reactivity and applications.
Nonanedioic acid, compd. with 2-aminoethanol and sodium salt (111): This compound includes a sodium salt component, which can affect its solubility and reactivity.
The uniqueness of nonanedioic acid, compd. with 2-aminoethanol and morpholine (1:1:1) lies in its specific combination of components, which imparts distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
125328-99-6 |
|---|---|
Molekularformel |
C15H32N2O6 |
Molekulargewicht |
336.42 g/mol |
IUPAC-Name |
2-aminoethanol;morpholine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H9NO.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);5H,1-4H2;4H,1-3H2 |
InChI-Schlüssel |
JLXUGRXRNOXALP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




